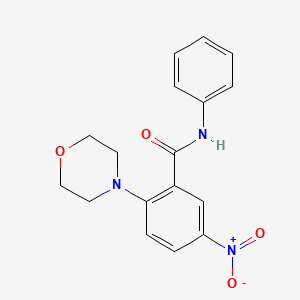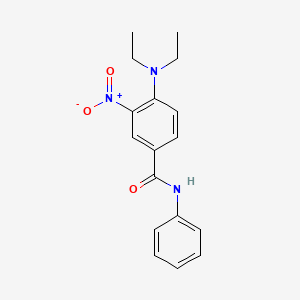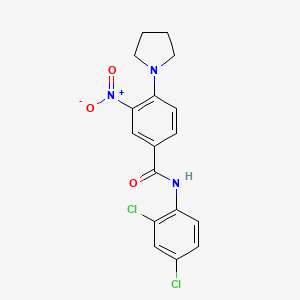![molecular formula C17H16N4O4 B4081778 4-{4-[(2-hydroxyethyl)(methyl)amino]-3-nitrophenyl}-1(2H)-phthalazinone](/img/structure/B4081778.png)
4-{4-[(2-hydroxyethyl)(methyl)amino]-3-nitrophenyl}-1(2H)-phthalazinone
Overview
Description
4-{4-[(2-hydroxyethyl)(methyl)amino]-3-nitrophenyl}-1(2H)-phthalazinone, also known as HET0016, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a potent and selective inhibitor of 20-HETE synthase, an enzyme involved in the biosynthesis of 20-hydroxyeicosatetraenoic acid (20-HETE), which plays a crucial role in regulating vascular tone and blood pressure.
Mechanism of Action
4-{4-[(2-hydroxyethyl)(methyl)amino]-3-nitrophenyl}-1(2H)-phthalazinone is a selective inhibitor of 20-HETE synthase, an enzyme involved in the biosynthesis of 20-HETE. 20-HETE is a potent vasoconstrictor and plays a crucial role in regulating vascular tone and blood pressure. Inhibition of 20-HETE synthesis by 4-{4-[(2-hydroxyethyl)(methyl)amino]-3-nitrophenyl}-1(2H)-phthalazinone leads to vasodilation and a reduction in blood pressure.
Biochemical and Physiological Effects:
4-{4-[(2-hydroxyethyl)(methyl)amino]-3-nitrophenyl}-1(2H)-phthalazinone has been shown to have various biochemical and physiological effects, including reducing blood pressure, inhibiting cancer cell growth, and reducing inflammation. In animal models of hypertension, 4-{4-[(2-hydroxyethyl)(methyl)amino]-3-nitrophenyl}-1(2H)-phthalazinone has been shown to reduce blood pressure by inhibiting the production of 20-HETE. In cancer cells, 4-{4-[(2-hydroxyethyl)(methyl)amino]-3-nitrophenyl}-1(2H)-phthalazinone has been shown to inhibit cell growth and induce apoptosis. Inflammatory responses have also been shown to be reduced by 4-{4-[(2-hydroxyethyl)(methyl)amino]-3-nitrophenyl}-1(2H)-phthalazinone.
Advantages and Limitations for Lab Experiments
4-{4-[(2-hydroxyethyl)(methyl)amino]-3-nitrophenyl}-1(2H)-phthalazinone has several advantages for lab experiments, including its high selectivity for 20-HETE synthase, its commercial availability, and its ability to inhibit the production of 20-HETE in vivo. However, there are also limitations to its use, such as its potential toxicity and the need for further studies to determine its long-term safety and efficacy.
Future Directions
There are several future directions for research on 4-{4-[(2-hydroxyethyl)(methyl)amino]-3-nitrophenyl}-1(2H)-phthalazinone, including its potential use in the treatment of hypertension, cancer, and inflammation. Further studies are needed to determine the optimal dosage and duration of treatment for these conditions. Additionally, the long-term safety and efficacy of 4-{4-[(2-hydroxyethyl)(methyl)amino]-3-nitrophenyl}-1(2H)-phthalazinone need to be established in clinical trials. Other potential applications of 4-{4-[(2-hydroxyethyl)(methyl)amino]-3-nitrophenyl}-1(2H)-phthalazinone include its use as a tool for studying the role of 20-HETE in various physiological processes and its potential use as a therapeutic agent for other diseases.
Scientific Research Applications
4-{4-[(2-hydroxyethyl)(methyl)amino]-3-nitrophenyl}-1(2H)-phthalazinone has been extensively studied for its potential therapeutic applications in various diseases, including hypertension, cancer, and inflammation. It has been shown to inhibit the production of 20-HETE, which is involved in the regulation of vascular tone and blood pressure. Inhibition of 20-HETE synthesis by 4-{4-[(2-hydroxyethyl)(methyl)amino]-3-nitrophenyl}-1(2H)-phthalazinone has been shown to reduce blood pressure in animal models of hypertension.
properties
IUPAC Name |
4-[4-[2-hydroxyethyl(methyl)amino]-3-nitrophenyl]-2H-phthalazin-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O4/c1-20(8-9-22)14-7-6-11(10-15(14)21(24)25)16-12-4-2-3-5-13(12)17(23)19-18-16/h2-7,10,22H,8-9H2,1H3,(H,19,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKKPKAYEWVPQFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)C1=C(C=C(C=C1)C2=NNC(=O)C3=CC=CC=C32)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{4-[(2-hydroxyethyl)(methyl)amino]-3-nitrophenyl}phthalazin-1(2H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-(2-chlorobenzyl)-3-hydroxy-3-[2-(5-methyl-2-furyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B4081700.png)

![N-{1-[5-({2-[(4-bromo-2,3-dimethylphenyl)amino]-2-oxoethyl}thio)-4-ethyl-4H-1,2,4-triazol-3-yl]ethyl}-4-methylbenzamide](/img/structure/B4081710.png)
![N-(4-chlorobenzyl)-7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4081747.png)

![2-bromo-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide](/img/structure/B4081765.png)
![12-butyl-9-(butylthio)-6,6-dimethyl-6,12-dihydrobenzo[h][1,2,4]triazolo[3,4-b]quinazolin-7(5H)-one](/img/structure/B4081771.png)
![6-amino-4-(3-bromo-4-hydroxy-5-methoxyphenyl)-1-(3-chlorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4081786.png)
![2-(1,3-benzothiazol-2-yl)-4-{1-[(2-chlorobenzyl)amino]ethylidene}-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4081794.png)
![N-{[5-({2-[(4-iodo-2-methylphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-4-methylbenzamide](/img/structure/B4081801.png)
![2-{[5-(2,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4081809.png)
![4-chloro-N-{1-[5-({2-[(5-chloro-2-methoxyphenyl)amino]-2-oxoethyl}thio)-4-ethyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B4081822.png)
